2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to an indole ring, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the reaction of 1H-indole with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced through similar palladium-catalyzed cross-coupling reactions. The process is optimized for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Typically involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like sodium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Production of indole-3-carboxylic acids.
Reduction: Generation of indole-3-ols.
Scientific Research Applications
Chemistry: This compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form stable boronic esters makes it an essential reagent in cross-coupling reactions.
Biology: In biological research, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is employed in the labeling of biomolecules and the study of enzyme inhibitors. Its boronic acid moiety allows for selective binding to diols, such as sugars.
Medicine: The compound is utilized in the development of new drugs, particularly in the field of cancer therapy. Its role in cross-coupling reactions enables the synthesis of potential therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and materials. Its versatility and reactivity make it a valuable building block for many industrial applications.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves the formation of boronic esters, which can undergo transmetalation reactions with transition metals. This process is crucial in cross-coupling reactions, where the boronic acid derivative reacts with an organohalide to form a new carbon-carbon bond.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The palladium catalyst facilitates the oxidative addition of the organohalide, followed by transmetalation with the boronic acid derivative, and reductive elimination to form the biaryl product.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to the formation of new functional groups on the indole ring.
Comparison with Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its indole core, which imparts distinct chemical properties compared to other boronic acid derivatives. The indole ring enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBURSQTCOSBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463430 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476004-81-6 | |
Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of indole-2-boronic acid pinacol ester described in the research paper?
A1: The paper describes a novel method for synthesizing indole-2-boronic acid pinacol ester using a boron trifluoride etherate (BF3⋅Et2O) catalyst. [] This is significant because:
- C2-Selectivity: The reaction exhibits unusual selectivity for the C2 position of the indole ring, which is challenging to achieve with traditional methods. []
- Non-Transition Metal Catalyst: The use of BF3⋅Et2O as a catalyst is notable because it is a simple, inexpensive, and readily available alternative to expensive transition metal catalysts often employed in C-H borylation reactions. []
- Broad Scope: The reaction tolerates various functional groups on the indole ring and is also applicable to other heteroarenes like pyrrole and benzo[b]thiophene. []
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